molecular formula C7H12N4O B2966475 3-(Azidomethyl)azepan-2-one CAS No. 2225136-83-2

3-(Azidomethyl)azepan-2-one

Cat. No.: B2966475
CAS No.: 2225136-83-2
M. Wt: 168.2
InChI Key: NWFOCRUCDKEMCJ-UHFFFAOYSA-N
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Description

3-(Azidomethyl)azepan-2-one is a seven-membered heterocyclic compound containing an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an appropriate azepan-2-one derivative is treated with sodium azide under suitable conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of 3-(Azidomethyl)azepan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Azidomethyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide in DMF or other polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

3-(Azidomethyl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)azepan-2-one primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) ions and is widely used in click chemistry . The formation of triazoles can significantly alter the chemical and biological properties of the compound, making it useful in various applications.

Comparison with Similar Compounds

Uniqueness: 3-(Azidomethyl)azepan-2-one is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds with diverse applications.

Properties

IUPAC Name

3-(azidomethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c8-11-10-5-6-3-1-2-4-9-7(6)12/h6H,1-5H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFOCRUCDKEMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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